Scientific Field: Pharmaceutical Industry
Methods of Application: As an impurity in Ibuprofen, p-Butylhydratropic Acid is likely involved in the synthesis and manufacturing process of the drug. The exact methods of application or experimental procedures are proprietary information held by pharmaceutical companies .
Results or Outcomes: The presence of p-Butylhydratropic Acid in Ibuprofen is monitored as part of quality control procedures to ensure the safety and efficacy of the drug .
Scientific Field: Biochemical Research
Summary of Application: p-Butylhydratropic Acid is used in biochemical research, particularly in studies related to its derivative compounds . It’s often used as a standard or control in various biochemical assays .
Methods of Application: The exact methods of application or experimental procedures in biochemical research vary widely depending on the specific study or experiment . It’s typically used in solution form and may be involved in reactions under controlled conditions .
Results or Outcomes: The results or outcomes of biochemical research involving p-Butylhydratropic Acid can vary greatly depending on the specific study or experiment . Its use as a standard or control contributes to the accuracy and reliability of the research .
Scientific Field: Materials Science
Summary of Application: Biocomposites are materials composed of a polymer matrix and a natural fiber reinforcement, which are gaining attention for their potential to replace conventional non-degradable polymers .
Methods of Application: The production of biocomposites involves the combination of the polymer matrix and the natural fiber reinforcement under specific conditions . The exact methods of application or experimental procedures would depend on the specific type of biocomposite being produced .
Results or Outcomes: Biocomposites have been found promising for a wide spectrum of applications, including packaging, tissue engineering, and drug delivery systems . The potential benefits of biocomposites make a strong case for research into this area .
p-Butylhydratropic acid, also known as 2-(4-n-butylphenyl)propionic acid, is an aromatic carboxylic acid characterized by its structure, which includes a butyl group attached to a phenyl ring and a propionic acid moiety. Its chemical formula is C₁₃H₁₈O₂, and it has a molecular weight of 210.28 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
p-Butylhydratropic acid exhibits several biological activities:
Several methods have been developed for synthesizing p-butylhydratropic acid:
p-Butylhydratropic acid has diverse applications:
Studies on p-butylhydratropic acid's interactions with biological systems have indicated:
Such studies are crucial for evaluating safety profiles and therapeutic efficacy.
p-Butylhydratropic acid shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-(4-Methylphenyl)propionic Acid | Similar propionic acid structure | Methyl group instead of butyl |
2-(4-Ethylphenyl)propionic Acid | Ethyl group on the phenyl ring | Slightly different hydrophobic properties |
Ibuprofen | Contains an isobutyl group | Widely used NSAID with established efficacy |
Naproxen | Contains a methoxy group | Longer half-life compared to p-butylhydratropic acid |
p-Butylhydratropic acid's unique combination of a butyl substituent and a propionic acid backbone distinguishes it from similar compounds. This structural feature may influence its pharmacological properties, making it a subject of interest in drug development.
p-Butylhydratropic acid belongs to the 2-arylpropionic acid class of compounds, which represents a significant structural category within phenylpropanoic acid derivatives [7] [11]. The International Union of Pure and Applied Chemistry name for this compound is 2-(4-Butylphenyl)propanoic acid, reflecting its systematic chemical structure [7] [11]. The compound is also known by several alternative names including 4-Butyl-α-methylbenzeneacetic acid and Benzeneacetic acid, 4-butyl-α-methyl- [7] [11].
The Chemical Abstracts Service has assigned the registry number 3585-49-7 to this compound, providing a unique identifier for regulatory and research purposes [7]. The molecular formula C₁₃H₁₈O₂ indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, and two oxygen atoms, resulting in a molecular weight of 206.28 grams per mole [7] [11].
The structural classification places p-Butylhydratropic acid within the broader family of hydratropic acid derivatives [8]. Hydratropic acid itself, with the systematic name 2-phenylpropanoic acid, serves as the parent structure for this class of compounds [8]. The "p-butyl" designation indicates the presence of a butyl substituent in the para position of the benzene ring, distinguishing it from other hydratropic acid derivatives [7].
The compound exhibits stereochemical complexity due to the presence of a chiral center at the α-carbon adjacent to the carboxylic acid group [7]. This results in the existence of both R and S enantiomers, typically denoted as (2RS)-2-(4-Butylphenyl)propanoic acid in pharmaceutical literature to indicate the racemic nature of the compound [7] [11].
Table 2: Chemical Properties and Nomenclature of p-Butylhydratropic Acid
Property | Value |
---|---|
International Union of Pure and Applied Chemistry Name | 2-(4-Butylphenyl)propanoic acid |
Common Names | p-Butylhydratropic acid; Ibuprofen Impurity B; 4-Butyl-α-methylbenzeneacetic acid |
Chemical Abstracts Service Number | 3585-49-7 |
Molecular Formula | C₁₃H₁₈O₂ |
Molecular Weight | 206.28 grams per mole |
Structural Class | 2-Arylpropionic acid |
Chemical Family | Phenylpropanoic acid derivatives |
International Chemical Identifier Key | FEFPDZIYEWFQFK-UHFFFAOYSA-N |
The Simplified Molecular Input Line Entry System representation for p-Butylhydratropic acid is CCCCC1=CC=C(C=C1)C(C)C(=O)O, which provides a standardized method for representing the molecular structure in chemical databases [21]. The International Chemical Identifier string is InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15), offering a complete structural description including connectivity and hydrogen placement [21].
The compound's classification as a carboxylic acid derivative follows the International Union of Pure and Applied Chemistry nomenclature system for carboxylic acids, where the suffix "-anoic acid" replaces the "-ane" ending of the parent hydrocarbon [9]. The carbon chain numbering begins with the carboxyl carbon as position one, establishing the systematic framework for naming substituted derivatives [9].
p-Butylhydratropic acid occupies a significant position in nonsteroidal anti-inflammatory drug research as a structural analogue within the 2-arylpropionic acid family [15] [19]. This class of compounds has been extensively studied for their cyclooxygenase inhibitory properties and anti-inflammatory activities, contributing to the understanding of structure-activity relationships in nonsteroidal anti-inflammatory drug development [15] [19].
The compound's structural similarity to established nonsteroidal anti-inflammatory drugs, particularly ibuprofen, makes it valuable for comparative pharmacological studies [5] [38]. Research has demonstrated that 2-arylpropionic acids exhibit anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase enzymes, which are responsible for the biosynthesis of prostaglandins and thromboxanes [15] [19].
The significance of p-Butylhydratropic acid in drug development research extends to its role in understanding the metabolic pathways of 2-arylpropionic acids [4]. Studies have shown that this class of compounds undergoes metabolic chiral inversion, a process where the pharmacologically less active R-enantiomer can be converted to the more active S-enantiomer in vivo [4]. This metabolic phenomenon has important implications for drug design and dosing strategies in nonsteroidal anti-inflammatory drug development [4].
Synthetic methodology research has utilized p-Butylhydratropic acid and related compounds to develop improved preparation methods for 2-arylpropionic acids [35] [36] [37]. These studies have contributed to the advancement of stereoselective synthesis techniques, enabling the production of optically pure compounds for pharmaceutical applications [36] [37]. The development of efficient synthetic routes has been crucial for both research purposes and potential commercial production [35].
Research into prodrug development has incorporated p-Butylhydratropic acid as part of investigations into 2-arylpropionic acid amide derivatives [38]. These studies have explored methods to improve the pharmacokinetic properties and reduce gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs [38]. The synthesis and evaluation of amide prodrugs have provided insights into strategies for enhancing drug delivery and patient tolerability [38].
p-Butylhydratropic acid is formally recognized as Ibuprofen Impurity B in pharmaceutical regulatory frameworks, representing a critical quality control parameter in ibuprofen manufacturing and analysis [7] [17] [20]. This designation reflects its identification as a process-related impurity that arises during the synthesis of ibuprofen from starting materials and intermediates [23] [50].
The formation of p-Butylhydratropic acid as an impurity originates from the presence of butylbenzene derivatives in the isobutylbenzene starting material used in ibuprofen synthesis [23]. During the multi-step synthetic process, these impurities undergo similar chemical transformations as the intended isobutylbenzene substrate, resulting in the formation of structurally related products including p-Butylhydratropic acid [23] [50].
Table 3: Pharmacopoeia Standards for p-Butylhydratropic Acid
Pharmacopoeia | Reference Standard | Specifications |
---|---|---|
European Pharmacopoeia | European Pharmacopoeia Reference Standard B1220000 | According to monograph 0721 of European Pharmacopeia |
British Pharmacopoeia | British Pharmacopoeia Reference Standard BP880 | British Pharmacopoeia compliance |
General Description | Pharmaceutical primary standard | Neat format, pharmaceutical grade |
Application Purpose | Testing for related substances in ibuprofen using liquid chromatography | Reference solution (a) preparation for ibuprofen purity analysis |
The analytical significance of p-Butylhydratropic acid extends to its use in method development and validation for ibuprofen impurity testing [50]. High-performance liquid chromatography methods have been specifically developed to separate and quantify this impurity alongside other related substances that may be present in ibuprofen preparations [50]. These analytical methods are essential for ensuring compliance with International Council for Harmonisation guidelines Q3A and Q3B, which establish thresholds for impurity identification and qualification [50].
Research into the formation mechanisms of p-Butylhydratropic acid during ibuprofen synthesis has revealed that it derives from the same synthetic pathway as ibuprofen but originates from impurities in the starting material rather than the intended substrate [23]. This understanding has led to improved purification methods for starting materials and optimization of synthetic conditions to minimize impurity formation [27].
Irritant;Health Hazard